![molecular formula C7H5N3O2 B183503 6-Nitroimidazo[1,2-a]pyridine CAS No. 25045-82-3](/img/structure/B183503.png)

6-Nitroimidazo[1,2-a]pyridine

Vue d'ensemble

Description

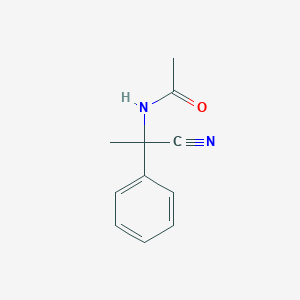

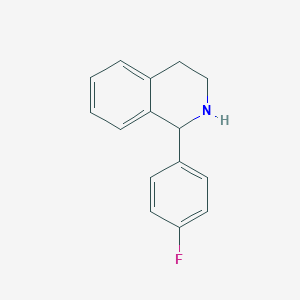

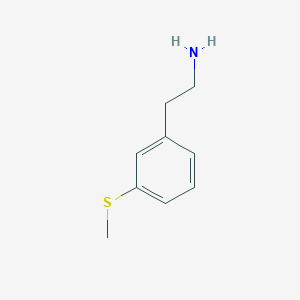

6-Nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5N3O2 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular weight of 6-Nitroimidazo[1,2-a]pyridine is 163.13 g/mol . The InChI string representation of its structure isInChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The transformation of these compounds goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

6-Nitroimidazo[1,2-a]pyridine has a topological polar surface area of 63.1 Ų and a complexity of 192 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds .Applications De Recherche Scientifique

Synthesis of Novel Compounds : The imidazo[1,2-a]pyridine system is used as a synthon for constructing fused triazines with potential biological activity. For example, ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate has been treated with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines, which are then further processed to yield triazine derivatives (Zamora et al., 2004).

Structural Diversity and Functionalization : Studies have developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, expanding the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines. This includes Suzuki–Miyaura cross-coupling reactions and amination processes (Bazin et al., 2013).

SRN1 Reactions : The reactivity of different types of electrophile halides in 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[ 1,2-a]pyridine has been investigated under S RN 1 reaction conditions with various nucleophiles, contributing to the synthesis of new 3-nitroimidazo[1,2-a]pyridine derivatives (Vanelle et al., 2008).

Antiproliferative Activity : A method for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones was developed, starting from the coupling of N-tosylhydrazones and 2-chloro-3-nitroimidazo[1,2-a]pyridines. Some newly synthesized compounds exhibited good antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

Antitumor Activity : The synthesis of 1-deazaadenosine, a compound showing good in vitro activity as an inhibitor of various leukemia cell lines, was achieved through the reduction of 7-nitro-3-beta-D-ribofuranosyl-3H-imidazo[4,5-b]pyridine (Cristalli et al., 1987).

Synthesis of Pyridinones : A rapid synthetic route towards new tricyclic pyridinones from 6-halogeno-3-nitroimidazo[1,2-a]pyridines was described, highlighting the versatility of the imidazo[1,2-a]pyridine system in synthesizing structurally complex and potentially bioactive molecules (Vanelle et al., 2005).

Antiparasitic Activity : 3-Nitroimidazo[1,2-a]pyridine derivatives displayed significant antileishmanial and antitrypanosomal activities, with one compound identified as a potential antiparasitic hit molecule. These findings demonstrate the therapeutic potential of these compounds in treating parasitic infections (Fersing et al., 2019).

Antibacterial Activity : A series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives were synthesized and characterized, but they showed no antibacterial activity against tested bacteria, indicating the specificity of biological activity in these compounds (Ablo et al., 2022).

Synthesis of 2-Nitroimidazopyridines : A unique iron-catalyzed oxidative diamination method was developed for the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity. This was the first method for synthesizing 2-nitroimidazo[1,2-a]pyridines, demonstrating the adaptability of the imidazo[1,2-a]pyridine system for various synthetic applications (Monir et al., 2014).

Antitubercular Activity : Nitroimidazoles like TBA-354, a pyridine-containing biaryl compound, have shown exceptional efficacy against chronic murine tuberculosis. Such studies highlight the potential of imidazo[1,2-a]pyridine derivatives in developing new antitubercular agents (Upton et al., 2014).

Safety And Hazards

Orientations Futures

While specific future directions for 6-Nitroimidazo[1,2-a]pyridine are not explicitly mentioned in the sources, the recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates and the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core suggest ongoing interest in this field .

Propriétés

IUPAC Name |

6-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZZQEFTZIHXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344325 | |

| Record name | 6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitroimidazo[1,2-a]pyridine | |

CAS RN |

25045-82-3 | |

| Record name | 6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)

![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)